
(4-Cyclobutylidenepiperidin-1-yl)-(4-methylthiophen-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Cyclobutylidenepiperidin-1-yl)-(4-methylthiophen-2-yl)methanone, also known as CPP or CPP-115, is a small molecule that has shown potential in various scientific research applications. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the breakdown of GABA in the brain. The inhibition of this enzyme leads to an increase in GABA levels, which can have a range of biochemical and physiological effects.
Wirkmechanismus
(4-Cyclobutylidenepiperidin-1-yl)-(4-methylthiophen-2-yl)methanone-115 works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a critical role in regulating neuronal activity. By increasing GABA levels, this compound-115 can modulate neuronal activity and reduce the likelihood of seizures and anxiety-like behaviors.
Biochemical and Physiological Effects
The increase in GABA levels caused by this compound-115 can have a range of biochemical and physiological effects. GABA is known to play a role in the regulation of mood, anxiety, and sleep. Additionally, GABA is involved in the regulation of muscle tone and coordination. The increase in GABA levels caused by this compound-115 may also have an effect on the immune system, as GABA has been shown to modulate immune cell activity.
Vorteile Und Einschränkungen Für Laborexperimente
(4-Cyclobutylidenepiperidin-1-yl)-(4-methylthiophen-2-yl)methanone-115 has several advantages for use in lab experiments. It is a potent and selective inhibitor of GABA aminotransferase, which makes it a useful tool for studying the role of GABA in various biological processes. Additionally, this compound-115 has been shown to have low toxicity and good bioavailability, which makes it suitable for use in animal models. However, this compound-115 has some limitations, including its relatively short half-life and the need for careful dosing to avoid toxicity.
Zukünftige Richtungen
There are several potential future directions for research on (4-Cyclobutylidenepiperidin-1-yl)-(4-methylthiophen-2-yl)methanone-115. One area of interest is the potential use of this compound-115 in the treatment of addiction. Preclinical studies have shown that this compound-115 can reduce cocaine self-administration in rats, suggesting that it may have potential in the treatment of addiction. Additionally, there is interest in exploring the use of this compound-115 in the treatment of anxiety disorders and other psychiatric conditions. Finally, there is interest in developing new and more potent inhibitors of GABA aminotransferase, which could have even greater potential in the treatment of neurological and psychiatric disorders.
Synthesemethoden
(4-Cyclobutylidenepiperidin-1-yl)-(4-methylthiophen-2-yl)methanone-115 can be synthesized using a multi-step process that involves the reaction of various chemicals, including piperidine, cyclobutanone, and 4-methylthiophen-2-carboxylic acid. The synthesis of this compound-115 is a complex process that requires expertise in organic chemistry and careful attention to detail.
Wissenschaftliche Forschungsanwendungen
(4-Cyclobutylidenepiperidin-1-yl)-(4-methylthiophen-2-yl)methanone-115 has been studied for its potential in various scientific research applications, including the treatment of epilepsy, anxiety, and addiction. In preclinical studies, this compound-115 has shown promise in reducing seizures and anxiety-like behaviors in animal models. Additionally, this compound-115 has been shown to reduce cocaine self-administration in rats, suggesting that it may have potential in the treatment of addiction.
Eigenschaften
IUPAC Name |
(4-cyclobutylidenepiperidin-1-yl)-(4-methylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NOS/c1-11-9-14(18-10-11)15(17)16-7-5-13(6-8-16)12-3-2-4-12/h9-10H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQJSQWAUUXFQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCC(=C3CCC3)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(N-benzyl-N-ethylsulfamoyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2867419.png)
![Methyl 2-(5-formylimidazo[2,1-b][1,3]thiazol-6-yl)sulfanylbenzoate](/img/structure/B2867420.png)
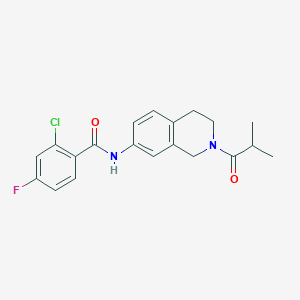
![1-benzyl-N-(3,4-dimethoxyphenyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2867423.png)
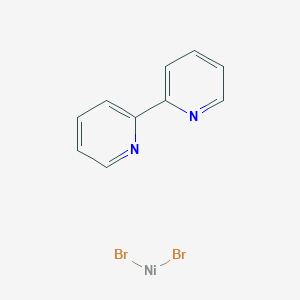
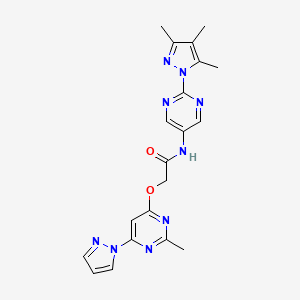
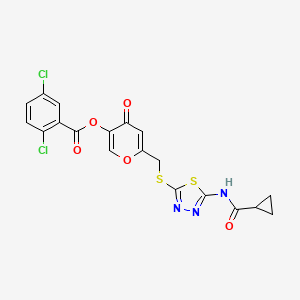
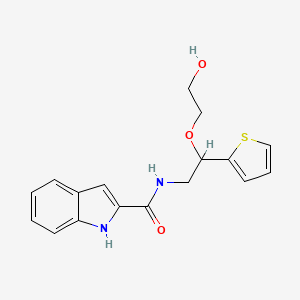
![6-Chloro-3-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2867429.png)
![[2-(Cyclohexyloxy)phenyl]amine hydrochloride](/img/structure/B2867436.png)

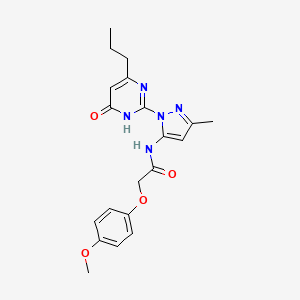
![Tert-butyl (2S)-2-[(3-formyl-1H-indole-6-carbonyl)amino]-3-phenylpropanoate](/img/structure/B2867440.png)